molecular formula C14H11Cl2NO3S2 B11550767 ethyl {[(5E)-5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate

ethyl {[(5E)-5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate

Cat. No.: B11550767
M. Wt: 376.3 g/mol
InChI Key: CILCXIBXMXFMLZ-VZUCSPMQSA-N
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Description

ETHYL 2-{[(5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a dichlorophenyl group, a thiazole ring, and an ethyl acetate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ETHYL 2-{[(5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the thiazole ring, followed by the introduction of the dichlorophenyl group and the ethyl acetate moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

ETHYL 2-{[(5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.

    Substitution: The thiazole ring and the dichlorophenyl group can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

ETHYL 2-{[(5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, and antiviral properties, make it a subject of interest in biological research.

    Medicine: Its potential therapeutic effects are being explored for the development of new drugs, particularly in the treatment of infections and inflammatory diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The thiazole ring and the dichlorophenyl group are key structural features that enable the compound to bind to various enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 2-{[(5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE can be compared with other similar compounds, such as:

    Thiazole derivatives: These compounds share the thiazole ring structure and may have similar biological activities.

    Dichlorophenyl compounds: These compounds contain the dichlorophenyl group and may exhibit similar chemical reactivity.

    Ethyl acetate derivatives: These compounds include the ethyl acetate moiety and may have similar physical properties. The uniqueness of ETHYL 2-{[(5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE lies in its specific combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H11Cl2NO3S2

Molecular Weight

376.3 g/mol

IUPAC Name

ethyl 2-[[(5E)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C14H11Cl2NO3S2/c1-2-20-12(18)7-21-14-17-13(19)11(22-14)5-8-3-4-9(15)6-10(8)16/h3-6H,2,7H2,1H3/b11-5+

InChI Key

CILCXIBXMXFMLZ-VZUCSPMQSA-N

Isomeric SMILES

CCOC(=O)CSC1=NC(=O)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/S1

Canonical SMILES

CCOC(=O)CSC1=NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)S1

Origin of Product

United States

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